molecular formula C17H13N3O B11118534 N'-[(E)-naphthalen-2-ylmethylidene]pyridine-3-carbohydrazide

N'-[(E)-naphthalen-2-ylmethylidene]pyridine-3-carbohydrazide

Cat. No.: B11118534
M. Wt: 275.30 g/mol
InChI Key: TYJCONRBZCIAKR-YBFXNURJSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

N’~3~-(2-NAPHTHYLMETHYLENE)NICOTINOHYDRAZIDE can be synthesized through a condensation reaction between nicotinic acid hydrazide and 2-naphthaldehyde. The reaction typically occurs in a methanol solution, where equimolar amounts of the reactants are mixed and heated . The reaction can be represented as follows:

Nicotinic acid hydrazide+2-naphthaldehydeN’ 3 -(2-NAPHTHYLMETHYLENE)NICOTINOHYDRAZIDE\text{Nicotinic acid hydrazide} + \text{2-naphthaldehyde} \rightarrow \text{N'~3~-(2-NAPHTHYLMETHYLENE)NICOTINOHYDRAZIDE} Nicotinic acid hydrazide+2-naphthaldehyde→N’ 3 -(2-NAPHTHYLMETHYLENE)NICOTINOHYDRAZIDE

Industrial Production Methods

While specific industrial production methods for N’~3~-(2-NAPHTHYLMETHYLENE)NICOTINOHYDRAZIDE are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’~3~-(2-NAPHTHYLMETHYLENE)NICOTINOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~3~-(2-NAPHTHYLMETHYLENE)NICOTINOHYDRAZIDE stands out due to its unique naphthylmethylene group, which imparts distinct electronic and steric properties. This uniqueness enhances its ability to form stable metal complexes and exhibit potent biological activities .

Properties

Molecular Formula

C17H13N3O

Molecular Weight

275.30 g/mol

IUPAC Name

N-[(E)-naphthalen-2-ylmethylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C17H13N3O/c21-17(16-6-3-9-18-12-16)20-19-11-13-7-8-14-4-1-2-5-15(14)10-13/h1-12H,(H,20,21)/b19-11+

InChI Key

TYJCONRBZCIAKR-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)C3=CN=CC=C3

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)C3=CN=CC=C3

Origin of Product

United States

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